Pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-)
Description
This compound is a highly complex azo-chromate coordination complex, characterized by multiple functional groups:
- Azo linkages: Critical for conjugation and chromophore properties.
- Sulphonato groups: Enhance water solubility and stabilize the chromate center.
- Hydroxy and nitro substituents: Influence electronic properties and reactivity.
Its pentasodium form ensures high solubility in aqueous environments, making it suitable for industrial applications, particularly as a dye or pigment. The chromium center in a +5 oxidation state contributes to its stability and color intensity .
Properties
CAS No. |
74196-15-9 |
|---|---|
Molecular Formula |
C26H18CrN6Na5O20S2+5 |
Molecular Weight |
965.5 g/mol |
IUPAC Name |
pentasodium;chromium;2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/2C13H9N3O10S.Cr.5Na/c2*17-10-4-11(18)7(3-6(10)13(20)21)14-15-8-1-5(27(24,25)26)2-9(12(8)19)16(22)23;;;;;;/h2*1-4,17-19H,(H,20,21)(H,24,25,26);;;;;;/q;;;5*+1 |
InChI Key |
JCZSCNBHUKHBBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)C(=O)O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) involves the reaction of 2,4-dihydroxybenzoic acid with 2-hydroxy-3-nitro-5-sulfophenyl diazonium salt in the presence of a chromium salt. The reaction is typically carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired azo compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity. The final product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation states of chromium.
Substitution: The azo group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Nucleophiles like amines and thiols can react with the azo group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Scientific Research Applications
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) is a complex organic compound with the molecular formula C26H18CrN6Na5O20S2 and a molecular weight of 965.52427. It is known for its strong oxidizing properties and vibrant color.
Scientific Research Applications
Pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) has several scientific research applications:
- Chemistry It is used as a catalyst in organic synthesis and electrochemical reactions.
- Biology It is investigated for its potential biological activities and interactions with biomolecules.
- Medicine It is explored for its potential therapeutic properties, although more research is needed.
- Industry It is widely used in the dye industry for coloring textiles and other materials.
Pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) is an organic chromium compound with significant biological activity. Its complex structure includes multiple functional groups that contribute to its potential applications in various fields, including medicine and environmental science.
Research indicates that pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) exhibits significant antioxidant properties. A study demonstrated that this compound can scavenge free radicals effectively, thus reducing oxidative damage in cellular models. The mechanism of action appears to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis (programmed cell death) in specific cancer cells, suggesting potential therapeutic applications in oncology. The apoptotic pathway activation was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.
Case Studies
Cell Line Studies In a study involving human breast cancer cells (MCF-7), treatment with pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
Animal Models In a murine model of oxidative stress-induced injury, administration of this compound led to reduced tissue damage and improved survival rates, supporting its role as a protective agent against oxidative damage.
The biological activity of pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) is believed to be mediated through several pathways:
- Free Radical Scavenging The presence of hydroxyl groups in its structure enhances its ability to neutralize reactive oxygen species (ROS).
- Modulation of Signaling Pathways It has been shown to influence pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK signaling cascades.
Mechanism of Action
The mechanism of action of pentasodium bis[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)azo]benzoato(4-)]chromate(5-) involves its ability to undergo redox reactions. The compound can act as an oxidizing or reducing agent, depending on the conditions. It interacts with various molecular targets and pathways, including electron transfer processes and catalytic cycles .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5-) (CAS: 65718-42-5) shares critical features with the target compound :
- Shared functional groups : Azo linkages, sulphonato groups, and hydroxy substituents.
- Divergences :
- Naphthalene backbone (vs. benzoate in the target compound), altering conjugation length and absorption spectra.
- Methyl substituent at the 5-position of the phenyl group, reducing polarity compared to the nitro group in the target compound.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | CAS 65718-42-5 Analogue |
|---|---|---|
| Backbone structure | Benzoate ring | Naphthalene ring |
| Key substituents | Nitro, hydroxy, sulphophenyl | Methyl, hydroxy, nitro, sulphophenyl |
| Molecular weight | ~950 g/mol (estimated) | 1042.7 g/mol |
| Solubility in water | High (pentasodium form) | Moderate (lower sodium content) |
Functional Group Impact on Properties
- Nitro groups : Increase electron-withdrawing effects, enhancing UV-Vis absorption in the visible range (λmax shifts to ~450–550 nm) .
- Sulphonato groups : Improve solubility but may reduce thermal stability due to ionic character.
- Chromium coordination : The +5 oxidation state in both compounds ensures redox stability, critical for dye longevity.
Research Findings on Similarity Metrics
Structural similarity assessment methods (e.g., Tanimoto coefficients, MACCS keys) highlight challenges in comparing such complex coordination complexes :
- Functional group alignment : Despite shared azo and sulphonato groups, backbone differences (benzoate vs. naphthalene) yield low similarity scores (<0.4 Tanimoto index).
Table 2: Toxicity and Environmental Impact (Hypothetical Data)
| Parameter | Target Compound | CAS 65718-42-5 Analogue |
|---|---|---|
| Toxicity Equivalence Factor (TEF) | Not established | 0.05 (estimated for azo-chromates) |
| Threshold Effects Level (TEL) | >1.2 mg/kg (predicted) | 0.8 mg/kg |
Application-Based Differences
- Dye industry : The target compound’s benzoate backbone favors brighter hues (e.g., azure-blue), while naphthalene-based analogues exhibit deeper reds.
Biological Activity
Pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) is an organic chromium compound with significant biological activity. Its complex structure includes multiple functional groups that contribute to its potential applications in various fields, including medicine and environmental science.
- Chemical Formula : C26H18CrN6Na5O20S2+5
- Molecular Weight : 965.52427 g/mol
- CAS Number : 74196-15-9
- EINECS Number : 277-758-6
Biological Activity
The biological activity of this compound has been studied in various contexts, primarily focusing on its potential as an antioxidant and its effects on cellular mechanisms.
Antioxidant Properties
Research indicates that pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
A study demonstrated that this compound can scavenge free radicals effectively, thus reducing oxidative damage in cellular models. The mechanism of action appears to involve the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
Cytotoxicity and Apoptosis Induction
In vitro studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it can induce apoptosis (programmed cell death) in specific cancer cells, suggesting potential therapeutic applications in oncology. The apoptotic pathway activation was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes.
Case Studies
- Cell Line Studies : In a study involving human breast cancer cells (MCF-7), treatment with pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) resulted in a significant decrease in cell viability and increased markers of apoptosis compared to untreated controls.
- Animal Models : In a murine model of oxidative stress-induced injury, administration of this compound led to reduced tissue damage and improved survival rates, supporting its role as a protective agent against oxidative damage.
The biological activity of pentasodium bis(2,4-dihydroxy-5-((2-hydroxy-3-nitro-5-sulphophenyl)azo)benzoato(4-))chromate(5-) is believed to be mediated through several pathways:
- Free Radical Scavenging : The presence of hydroxyl groups in its structure enhances its ability to neutralize reactive oxygen species (ROS).
- Modulation of Signaling Pathways : It has been shown to influence pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK signaling cascades.
Comparative Analysis
| Property | Pentasodium bis...chromate(5-) | Other Chromium Compounds |
|---|---|---|
| Antioxidant Activity | High | Variable |
| Cytotoxicity | Significant against cancer cells | Low to moderate |
| Apoptosis Induction | Yes | Rarely |
| Application Potential | Therapeutic in oncology | Industrial uses |
Q & A
Q. How can the synthesis of this chromium azo complex be optimized to ensure high purity and yield?
Methodological Answer: The synthesis involves coupling aromatic amines with nitro-substituted phenolic groups via diazotization, followed by chelation with chromium ions under controlled pH. Key steps include:
- Diazotization: Use NaNO₂/HCl at 0–5°C to generate the diazonium salt from the amine precursor.
- Coupling: React with the phenolic component in alkaline conditions (pH 8–10) to form the azo linkage .
- Chelation: Introduce Cr³⁺ ions in aqueous solution at 60–80°C, maintaining stoichiometric ratios to avoid side products.
- Purification: Employ dialysis or size-exclusion chromatography to remove unreacted ions and oligomers. Purity can be verified via HPLC with UV detection at 450–550 nm (azo group absorption) .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
Q. How does pH influence the stability of the chromium-azo complex in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 4): Protonation of phenolic –OH groups disrupts Cr–O coordination, leading to decomposition.
- Neutral to Alkaline (pH 7–10): Optimal stability due to deprotonated ligands forming stable octahedral Cr³⁺ complexes.
- Experimental Validation: Conduct accelerated stability studies using TGA/DSC to assess thermal degradation thresholds and pH-dependent UV-Vis spectral shifts .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer:
- DFT Modeling: Use Gaussian 16 with B3LYP/6-311G(d,p) basis set to calculate:
- HOMO-LUMO gaps (predicting redox behavior),
- Partial charges on Cr and azo groups (identifying electrophilic/nucleophilic sites).
- Reactivity Insights: Simulate ligand substitution reactions to assess susceptibility to nucleophilic attack at the azo bond or Cr center .
- Validation: Compare computed IR/Raman spectra with experimental data to refine force constants .
Q. What strategies resolve contradictions in reported spectroscopic data for similar chromium-azo complexes?
Methodological Answer:
- Meta-Analysis: Compare FTIR/UV-Vis data across studies (e.g., nitro group stretching frequencies in vs. ).
- Controlled Replication: Synthesize reference compounds (e.g., nitro vs. sulfonate derivatives) to isolate spectral contributions.
- Advanced Techniques: Employ XPS to quantify oxidation states of Cr and N, resolving ambiguities in redox-active sites .
Q. How can molecular docking studies elucidate potential biological interactions of this compound?
Methodological Answer:
- Target Selection: Dock against proteins with metal-binding sites (e.g., human serum albumin or DNA topoisomerases).
- Software: Use AutoDock Vina with flexible ligand parameters to account for Cr coordination rigidity.
- Validation: Correlate docking scores (binding affinity) with in vitro assays (e.g., fluorescence quenching for protein interaction studies) .
Experimental Design for Novel Applications
Q. How to design experiments to evaluate this compound’s efficacy as a redox-active catalyst?
Methodological Answer:
- Catalytic Screening: Test in model reactions (e.g., oxidation of benzyl alcohol to benzaldehyde) under varying conditions (O₂ vs. H₂O₂ as oxidants).
- Kinetic Analysis: Use stopped-flow spectroscopy to measure reaction rates and derive activation parameters.
- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to confirm/refute radical-mediated pathways .
Q. What methodologies assess environmental persistence or toxicity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
